2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is a complex organic compound that features a chlorophenyl group, an imidazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.
Acetamide Formation: The final step involves the acylation of the amine group with 2-chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly if electron-withdrawing groups are present on the ring.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C with H₂
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Its unique structure allows it to be used in studies investigating the interaction of small molecules with biological macromolecules.
Industrial Applications: It could be used in the synthesis of more complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be crucial in enzyme inhibition or activation. The chlorophenyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-(1H-imidazol-2-yl)ethyl)acetamide
- 2-(4-chlorophenyl)-N-(2-(5-methyl-1H-imidazol-2-yl)ethyl)acetamide
Uniqueness
The presence of the thioether linkage in 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide distinguishes it from other similar compounds. This linkage can significantly alter the compound’s chemical reactivity and biological activity, potentially offering unique advantages in drug design and other applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c20-16-8-6-14(7-9-16)12-18(24)21-10-11-25-19-22-13-17(23-19)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULRLRGYZFLKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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